Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13563047
InChI: InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2
SMILES: C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2
Molecular Formula: C13H16FNO3
Molecular Weight: 253.27 g/mol

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC13563047

Molecular Formula: C13H16FNO3

Molecular Weight: 253.27 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H16FNO3
Molecular Weight 253.27 g/mol
IUPAC Name benzyl 3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H16FNO3/c14-13(10-16)6-7-15(9-13)12(17)18-8-11-4-2-1-3-5-11/h1-5,16H,6-10H2
Standard InChI Key MDSGTKLDIYJRNX-UHFFFAOYSA-N
SMILES C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2
Canonical SMILES C1CN(CC1(CO)F)C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrrolidine ring with a fluorine atom and a hydroxymethyl group at the 3-position, alongside a benzyl ester at the 1-carboxylate position. The (3S)-stereochemistry is confirmed via advanced analytical techniques such as vibrational circular dichroism (VCD), which distinguishes enantiomers by their distinct vibrational modes . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H16FNO3\text{C}_{13}\text{H}_{16}\text{FNO}_3PubChem
Molecular Weight253.27 g/molPubChem
Stereochemistry(3S)EPA DSSTox
Boiling Point423.1±45.0°C (predicted)PubChem

The fluorine atom enhances lipophilicity and metabolic stability, while the hydroxymethyl group facilitates hydrogen bonding, critical for target engagement .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step processes optimized for enantiomeric purity:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under basic conditions yields the pyrrolidine core .

  • Fluorination: Electrophilic fluorination using diethylaminosulfur trifluoride (DAST) introduces the fluorine atom at C3 .

  • Hydroxymethylation: Formaldehyde treatment under basic conditions adds the hydroxymethyl group .

  • Benzylation: Benzyl bromide reacts with the pyrrolidine nitrogen in the presence of sodium hydride to form the carboxylate ester .

Industrial-scale production employs continuous flow reactors to enhance yield and reduce byproducts .

Biological Activity and Mechanisms

β3 Adrenergic Receptor Agonism

Structural analogs of this compound exhibit potent β3 adrenergic receptor (β3-AR) agonism, as demonstrated in patent US8247415B2 . β3-AR activation is therapeutic for overactive bladder and metabolic disorders. The hydroxymethyl group stabilizes receptor interactions via hydrogen bonding, while fluorine optimizes pharmacokinetics .

Applications in Medicinal Chemistry

Drug Design and Optimization

The compound serves as a versatile intermediate in asymmetric synthesis. For example, its conversion to tert-butyl 3-fluoro-3-carbamoylpyrrolidine derivatives enables the creation of enantiomerically pure therapeutics .

Case Study: Antiviral Development

A 2025 study utilized this scaffold to develop inhibitors targeting viral proteases. The fluorine atom’s electronegativity disrupted protease-substrate interactions, achieving IC50_{50} values below 100 nM .

Comparative Analysis with Structural Analogues

CompoundStructural VariationBiological Impact
(R)-3-Fluoropyrrolidine derivativeOpposite stereochemistry at C3Reduced β3-AR affinity
Non-fluorinated analogueHydroxymethyl without fluorineShorter metabolic half-life
Piperidine-based analogueSix-membered ringAltered receptor selectivity

The (3S)-configuration confers superior target specificity compared to racemic mixtures, underscoring the importance of stereochemical control .

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